![molecular formula C17H27IN4O3Si B12328214 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-[2-deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-5-iodo-](/img/structure/B12328214.png)
7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-[2-deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-5-iodo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-[2-deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-5-iodo- is a complex organic compound belonging to the class of pyrrolopyrimidines. These compounds are characterized by their aromatic heteropolycyclic structure, which includes a pyrrolo[2,3-d]pyrimidine ring system.
准备方法
The synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-4-amine derivatives typically involves multi-step organic synthesis techniques. One common synthetic route includes the formation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of various substituents at specific positions on the ring. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity .
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include strong acids and bases, while reaction conditions often involve controlled temperatures and inert atmospheres.
Major Products: The major products formed depend on the specific substituents introduced during the reactions.
科学研究应用
7H-Pyrrolo[2,3-d]pyrimidin-4-amine derivatives have significant applications in scientific research:
Chemistry: Used as building blocks in the synthesis of more complex molecules.
Biology: Studied for their interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The compound exerts its effects primarily through inhibition of protein kinases. It binds to the active site of the kinase, preventing the phosphorylation of downstream targets. This inhibition disrupts signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for cancer therapy .
相似化合物的比较
Similar compounds include other pyrrolopyrimidine derivatives, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also inhibit protein kinases but may differ in their selectivity and potency.
N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives: Known for their inhibitory activity against NF-κB inducing kinase (NIK).
7-Pyridin-2-yl-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine: Another pyrrolopyrimidine with distinct biological activities.
属性
分子式 |
C17H27IN4O3Si |
|---|---|
分子量 |
490.4 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-3-[tert-butyl(dimethyl)silyl]oxyoxolan-2-yl]methanol |
InChI |
InChI=1S/C17H27IN4O3Si/c1-17(2,3)26(4,5)25-11-6-13(24-12(11)8-23)22-7-10(18)14-15(19)20-9-21-16(14)22/h7,9,11-13,23H,6,8H2,1-5H3,(H2,19,20,21)/t11-,12+,13+/m0/s1 |
InChI 键 |
DNGMJYAHFKUECP-YNEHKIRRSA-N |
手性 SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C3=C(N=CN=C32)N)I |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC1CC(OC1CO)N2C=C(C3=C(N=CN=C32)N)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phenol,4-[[(4-butylphenyl)imino]methyl]-, 1-acetate](/img/structure/B12328132.png)
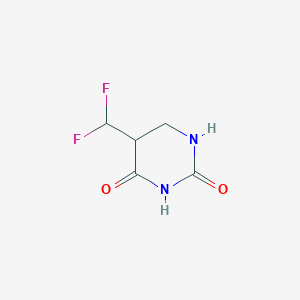
![1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12328149.png)
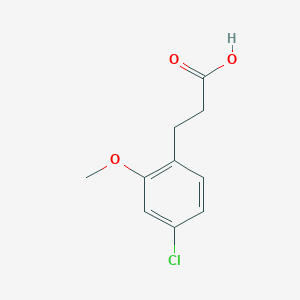
![1H-Pyrrolo[3,2-c]pyridine-2,6-dione, 3,5-dihydro-](/img/structure/B12328157.png)
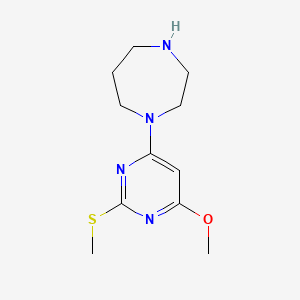
![ethyl 2-[(3Z)-thiolan-3-ylidene]acetate](/img/structure/B12328185.png)
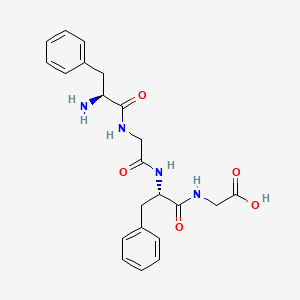
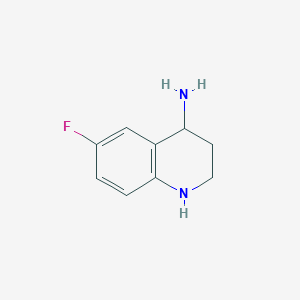
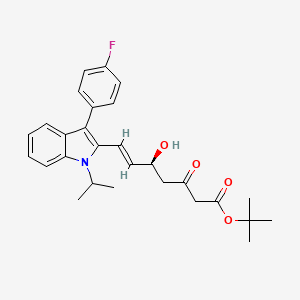

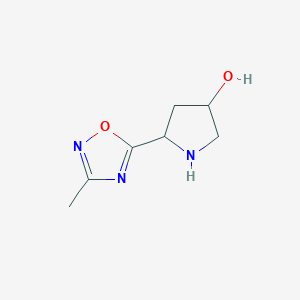
![Pyrazolo[5,1-b]thiazole-7-carbonitrile, 6-methyl-](/img/structure/B12328204.png)

